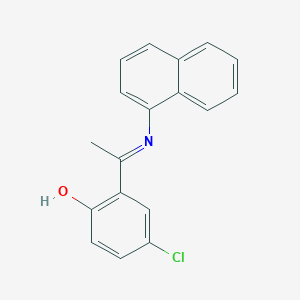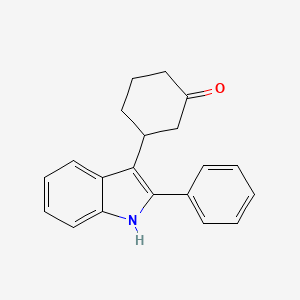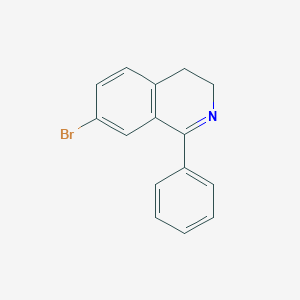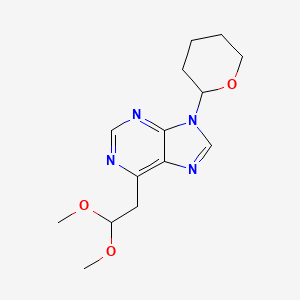
3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid is an organic compound that features a unique structure combining an indene moiety with a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of a suitable precursor under acidic conditions.
Attachment of the Benzoic Acid Group: The benzoic acid group can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, where the indene moiety reacts with a benzoic acid derivative in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves the formation of the amide bond between the indene and benzoic acid groups. This can be achieved through a condensation reaction using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities with the indene part of 3-((2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)amino)benzoic acid.
Benzoic Acid Derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) are structurally related due to the presence of the benzoic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of the indene and benzoic acid moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler compounds.
Eigenschaften
CAS-Nummer |
918335-13-4 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
3-[(2,2-dimethyl-1-oxo-3H-inden-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H17NO3/c1-18(2)10-12-9-14(6-7-15(12)16(18)20)19-13-5-3-4-11(8-13)17(21)22/h3-9,19H,10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
UAGITADCQDYDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC=CC(=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)





![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)







